molecular formula C26H27N3O4S B4967714 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 5916-00-7

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4967714
CAS No.: 5916-00-7
M. Wt: 477.6 g/mol
InChI Key: OXQLPZUXHOQTPT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a piperidin-1-ylsulfonyl group at the 3-position and a phenylcarbonylamino-substituted phenyl group at the N-position. The molecule’s design combines a sulfonamide-linked piperidine moiety with a benzamide scaffold, a common framework in kinase inhibitors such as imatinib, nilotinib, and ponatinib .

Properties

IUPAC Name

N-(4-benzamidophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-19-10-11-21(18-24(19)34(32,33)29-16-6-3-7-17-29)26(31)28-23-14-12-22(13-15-23)27-25(30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQLPZUXHOQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386897
Record name ST004537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5916-00-7
Record name ST004537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through a reaction between 4-methylbenzoic acid and an appropriate amine.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced through a reaction with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperidin-1-ylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylsulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural Features of Key Benzamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Key References
Target Compound 3-(Piperidin-1-ylsulfonyl), N-(4-phenylcarbonylaminophenyl) Not reported Synthesized
Nilotinib (Tasigna®) 3-[(4-Pyridin-3-ylpyrimidin-2-yl)amino], 4-methyl, trifluoromethylphenyl 565.98
Ponatinib (AP24534) 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl), 4-methyl, trifluoromethylphenyl ~650.6 (HCl salt)
Imatinib (Gleevec®) 4-[(4-Methylpiperazin-1-yl)methyl], pyrimidinylamino 589.7

Key Observations :

  • The target compound’s piperidin-1-ylsulfonyl group distinguishes it from nilotinib and ponatinib, which feature pyrimidinylamino or imidazo-pyridazine ethynyl groups .

Pharmacological Targets and Selectivity

Key Observations :

  • The target compound is hypothesized to target DDR1/DDR2 kinases , as emphasizes the need for selective DDR1/2 inhibitors .
  • In contrast, nilotinib and ponatinib are BCR-ABL inhibitors with broader kinase activity, including resistance mutations .

Key Observations :

  • The target compound’s piperidin-1-ylsulfonyl group may require sulfonylation steps, distinct from the cross-coupling reactions used for ponatinib .

Clinical and Preclinical Data

While the evidence lacks explicit data for the target compound, comparisons with approved drugs highlight critical gaps:

  • Nilotinib : IC₅₀ values of 20–60 nM against BCR-ABL; superior to imatinib in chronic myeloid leukemia (CML) .
  • Ponatinib : IC₅₀ < 1 nM against BCR-ABL-T315I; associated with cardiovascular toxicity .

Biological Activity

4-Methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and sulfonamide moiety, which are known to enhance biological activity. The structural formula can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds, specifically 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), which shares structural similarities. PMSA was shown to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The mechanism involved the downregulation of key proteins such as SLC7A11/XCT and GPX4, which are critical in cellular antioxidant defense and ferroptosis regulation .

Key Findings:

  • Inhibition of Tumor Proliferation: PMSA significantly reduced the growth of various tumor cell lines.
  • Induction of Ferroptosis: Increased levels of lipid ROS and MDA were observed, indicating oxidative stress.
  • Molecular Mechanism: PMSA binds to NRF2, inhibiting its activity and promoting ferroptosis through the KEAP1-NRF2-GPX4 axis .

Antibacterial Activity

Compounds with similar piperidine structures have demonstrated antibacterial properties. In vitro studies showed moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often linked to enhanced antibacterial efficacy due to its ability to inhibit bacterial enzymes .

Antibacterial Efficacy:

CompoundBacterial StrainActivity Level
PMSASalmonella typhiModerate
PMSABacillus subtilisStrong

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies indicate that derivatives can inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating conditions such as Alzheimer's disease and urinary tract infections respectively .

Study 1: Antitumor Effects of PMSA

In a controlled laboratory setting, PMSA was administered to various cancer cell lines. The results indicated:

  • Cell Viability Reduction: A significant decrease in viability was noted at concentrations above 10 µM.
  • Mechanistic Insights: Flow cytometry revealed increased apoptotic cells post-treatment.

Study 2: Antibacterial Screening

Another study evaluated the antibacterial properties of piperidine derivatives against clinical isolates. The findings suggested:

  • Broad Spectrum Activity: Compounds displayed varying degrees of effectiveness against gram-positive and gram-negative bacteria.
  • IC50 Values: Certain derivatives had IC50 values below 5 µg/mL against Staphylococcus aureus.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, amide coupling, and functional group protection/deprotection. Key steps include:

  • Sulfonylation: Piperidine derivatives react with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .
  • Amide Coupling: Carbodiimide-based reagents (e.g., HBTU) in acetonitrile or DMF facilitate the formation of the benzamide core. Triethylamine is often used to neutralize HCl byproducts .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures purity. Monitor reactions via TLC or HPLC .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy: Compare 1H^1H and 13C^{13}C NMR shifts to published data (e.g., δ 7.74 ppm for aromatic protons in benzamide moieties, δ 167.3 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak at the calculated m/z (e.g., 488.6 [M+H]+^+ for analogs) .
  • HPLC: Retention time consistency under gradient elution (C18 column, acetonitrile/water) confirms purity (>95%) .

Advanced: What methodologies optimize reaction yields for intermediates with unstable functional groups?

Answer:

  • Temperature Control: Perform sulfonylation at 0–5°C to prevent side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during piperidine derivatization, followed by acidic deprotection (HCl/dioxane) .
  • Catalytic Additives: Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in amide bond formation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Answer:

  • Core Modifications: Synthesize analogs with variations in the phenylcarbonylamino group (e.g., halogenation, methoxy substitution) to assess impact on receptor binding .
  • Biological Assays: Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to active sites (e.g., ATP-binding pockets in kinases) .

Advanced: How should researchers address discrepancies in biological activity data across similar compounds?

Answer:

  • Dose-Response Curves: Replicate assays with varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Solubility Adjustments: Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution without cytotoxicity .
  • Orthogonal Assays: Validate results with complementary techniques (e.g., SPR for binding kinetics if ELISA shows ambiguity) .

Advanced: What computational tools are effective for predicting metabolic stability of this compound?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, half-life, and LogP values .
  • Metabolite Identification: Employ Mass Frontier or MetabolitePilot to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Flow Chemistry: Transition batch reactions to continuous flow systems for improved heat/mass transfer (e.g., sulfonylation in microreactors) .
  • Solvent Recycling: Implement distillation or membrane filtration to recover high-cost solvents like acetonitrile .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: What strategies validate the selectivity of this compound for its intended biological target?

Answer:

  • Counter-Screening: Test against off-target proteins (e.g., GPCRs, ion channels) using panels like Eurofins’ SelectScreen .
  • Crystal Structures: Resolve co-crystal structures with the target protein (e.g., X-ray diffraction at 2.0 Å resolution) to confirm binding mode .
  • CRISPR Knockout Models: Use gene-edited cell lines to verify loss of activity in target-deficient systems .

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